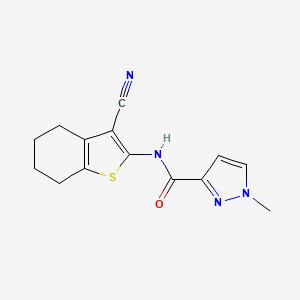![molecular formula C16H24F3N5O2S B10952163 1-ethyl-3,5-dimethyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10952163.png)
1-ethyl-3,5-dimethyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3,5-dimethyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide is a complex organic compound with a unique structure that includes multiple functional groups such as pyrazole, sulfonamide, and trifluoromethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3,5-dimethyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3,5-dimethyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-ethyl-3,5-dimethyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a probe or ligand in biochemical assays.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3,5-dimethyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biological processes.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3,5-dimethylpyrazole: Shares the pyrazole core but lacks the sulfonamide and trifluoromethyl groups.
3,5-dimethyl-1H-pyrazole-4-sulfonamide: Contains the sulfonamide group but lacks the ethyl and trifluoromethyl groups.
1-ethyl-3,5-dimethyl-N-{2-methyl-3-[1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide: Similar structure but without the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-ethyl-3,5-dimethyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide enhances its chemical stability and biological activity, making it unique compared to other similar compounds
Properties
Molecular Formula |
C16H24F3N5O2S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-ethyl-3,5-dimethyl-N-[2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H24F3N5O2S/c1-6-23-13(5)15(12(4)21-23)27(25,26)20-8-10(2)9-24-11(3)7-14(22-24)16(17,18)19/h7,10,20H,6,8-9H2,1-5H3 |
InChI Key |
AYNZHFBKCUXJBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NCC(C)CN2C(=CC(=N2)C(F)(F)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-3-(furan-2-yl)-1-phenyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10952080.png)
![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952083.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10952093.png)
![(7Z)-7-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methylidene]-3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10952104.png)
![4-[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952110.png)

![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B10952130.png)
![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952152.png)
![3-methyl-2-({2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}sulfanyl)-1H-imidazol-3-ium](/img/structure/B10952158.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10952161.png)
![(6-Methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B10952175.png)
![N-(1-Adamantylmethyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide](/img/structure/B10952177.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B10952185.png)
![7-(Difluoromethyl)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-5-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B10952188.png)
